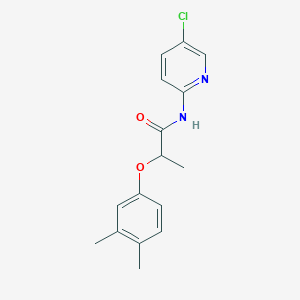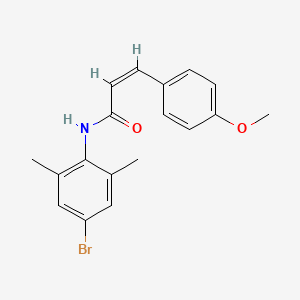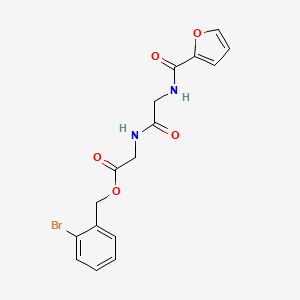![molecular formula C14H8BrNO2S B5141516 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5141516.png)
4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRB is a derivative of benzoic acid and contains a bromine atom and a thiophene ring.
Mechanism of Action
The mechanism of action of 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid inhibits the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has also been shown to inhibit the replication of viruses, such as influenza and herpes simplex virus. In vivo studies have shown that 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has anti-inflammatory and analgesic effects and can reduce the severity of arthritis in animal models.
Advantages and Limitations for Lab Experiments
4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of potential applications. However, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid also has some limitations, including its low solubility in water and its instability under certain conditions. These limitations can make it challenging to use 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid in certain experiments and may require the use of alternative compounds.
Future Directions
There are several future directions for the study of 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid could be further optimized to improve its potency and selectivity for specific targets. In materials science, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid could be used as a building block for the synthesis of novel materials with unique properties. In organic electronics, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid could be further studied as a hole-transporting material to improve the efficiency of organic solar cells. Further research is needed to fully understand the potential of 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid and its applications in various fields.
Conclusion
In conclusion, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid is a chemical compound with significant potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic electronics. 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been shown to exhibit various biochemical and physiological effects, including anticancer, antiviral, and anti-inflammatory properties. While 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential and applications.
Synthesis Methods
The synthesis of 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid involves the reaction of 4-bromo-2-thiophenecarboxaldehyde and malononitrile in the presence of a base catalyst. The product is then subjected to a Knoevenagel condensation reaction with 4-carboxybenzaldehyde to yield 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid. The synthesis of 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has also been used as a building block for the synthesis of novel materials, such as liquid crystals and polymers. In organic electronics, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been used as a hole-transporting material in organic solar cells.
properties
IUPAC Name |
4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S/c15-12-6-13(19-8-12)5-11(7-16)9-1-3-10(4-2-9)14(17)18/h1-6,8H,(H,17,18)/b11-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDGFMXLLCBQGX-WZUFQYTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=CS2)Br)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC(=CS2)Br)/C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5141447.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5141459.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5141466.png)
![1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5141489.png)
![6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5141492.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5141508.png)

![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)
![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
